
2-(Bromomethyl)-1-chloro-3-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-chloro-3-ethylbenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-chloro-3-ethylbenzene typically involves the bromination of 1-chloro-3-ethylbenzene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1-chloro-3-ethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Typically carried out using strong bases such as sodium ethoxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-chloro-3-ethylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1-chloro-3-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl-substituted compound with different reactivity due to the presence of a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group and an acrylate ester, used in different synthetic applications.
Uniqueness
The presence of both bromine and chlorine atoms on the benzene ring allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H10BrCl |
|---|---|
Peso molecular |
233.53 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-chloro-3-ethylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5H,2,6H2,1H3 |
Clave InChI |
YKHWBFVGEFSXTP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


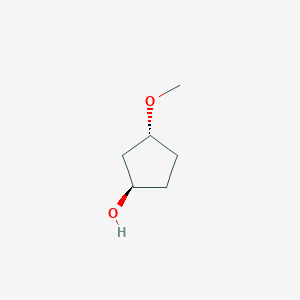
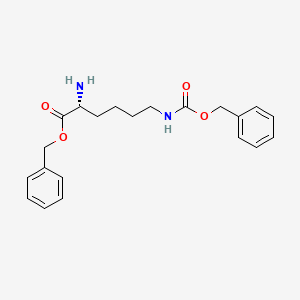
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
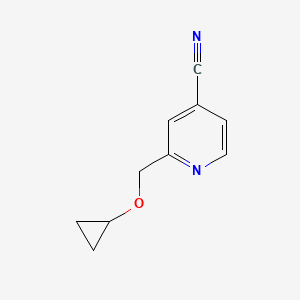
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
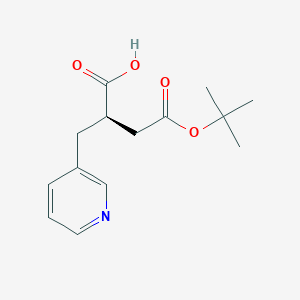
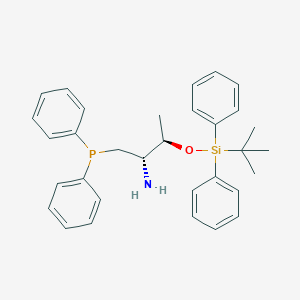
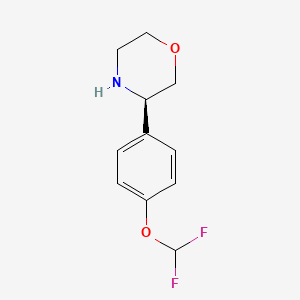
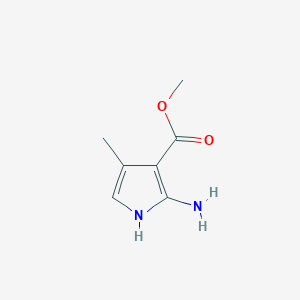
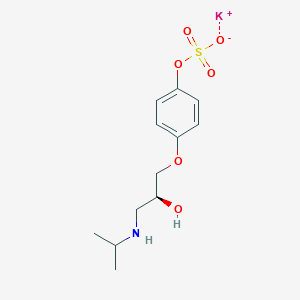
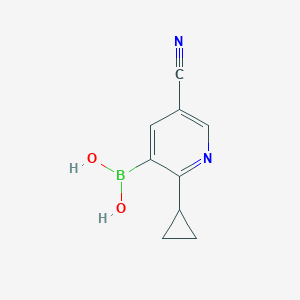

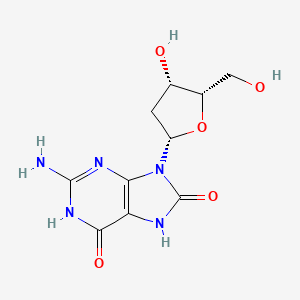
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
